molecular formula C27H25N3O3 B420767 5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE

5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B420767
M. Wt: 439.5g/mol
InChI Key: ZMGJRVKFMXKPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE is an organic compound known for its unique structural properties and potential applications in various fields This compound is characterized by a pyrimidinetrione core substituted with a diethylamino benzylidene group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of 4-(diethylamino)benzaldehyde with 1,3-diphenylbarbituric acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-[4-(diethylamino)benzylidene]-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

Compared to similar compounds, 5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5g/mol

IUPAC Name

5-[[4-(diethylamino)phenyl]methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H25N3O3/c1-3-28(4-2)21-17-15-20(16-18-21)19-24-25(31)29(22-11-7-5-8-12-22)27(33)30(26(24)32)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3

InChI Key

ZMGJRVKFMXKPIP-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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